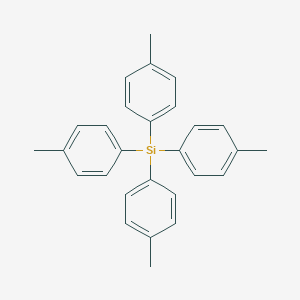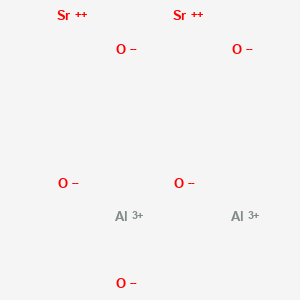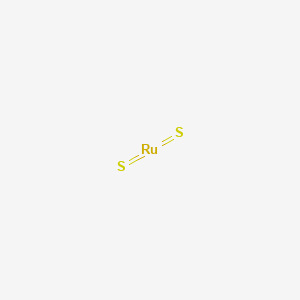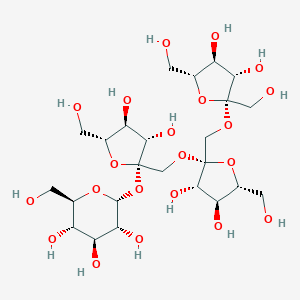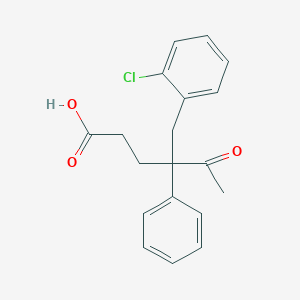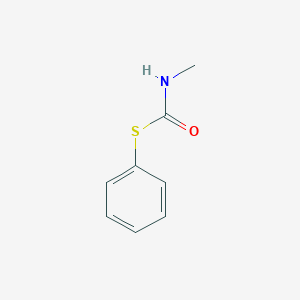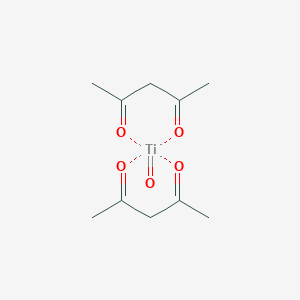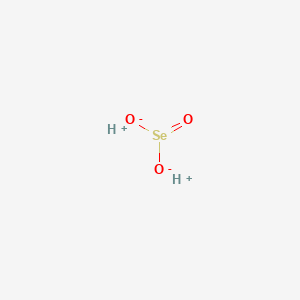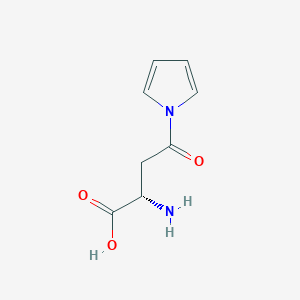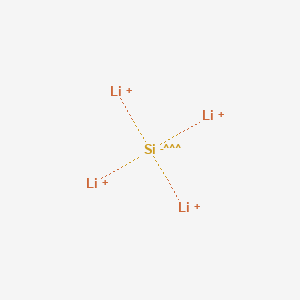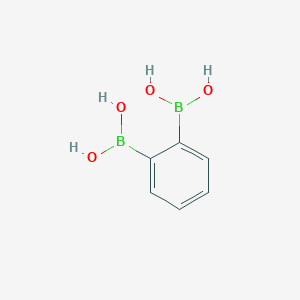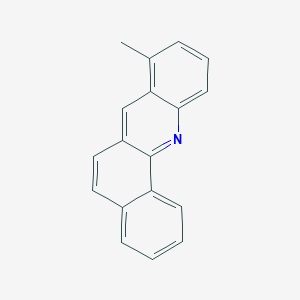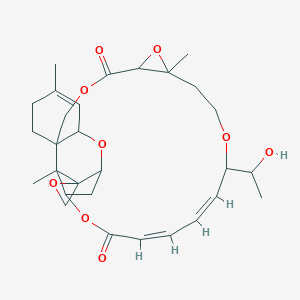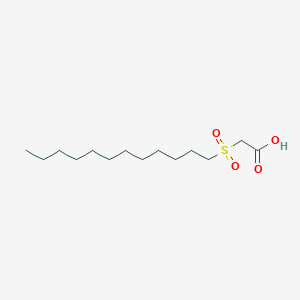
Dodecylsulfonylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylsulfonylacetic acid (DSA) is a chemical compound that belongs to the family of sulfonylalkanoic acids. It is a white crystalline powder that is soluble in water and organic solvents. DSA has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Applications De Recherche Scientifique
Dodecylsulfonylacetic acid has been studied for its potential applications in various scientific research fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of diabetes, obesity, and inflammation. Dodecylsulfonylacetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
In the agricultural industry, Dodecylsulfonylacetic acid has been studied as a potential herbicide and fungicide. It has been shown to inhibit the growth of several plant species and fungal strains. Dodecylsulfonylacetic acid has also been investigated as a potential surfactant for agricultural applications.
In materials science, Dodecylsulfonylacetic acid has been studied as a potential additive for lubricants and polymers. It has been shown to improve the wear resistance and friction properties of lubricants. Dodecylsulfonylacetic acid has also been investigated as a potential compatibilizer for polymer blends.
Mécanisme D'action
The mechanism of action of Dodecylsulfonylacetic acid is not fully understood. It is believed to act by modulating the activity of various enzymes and receptors in the body. Dodecylsulfonylacetic acid has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. It has also been found to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Dodecylsulfonylacetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce serum triglyceride and cholesterol levels in animal models of hyperlipidemia. Dodecylsulfonylacetic acid has also been shown to improve liver function and reduce liver fat accumulation in animal models of non-alcoholic fatty liver disease (NAFLD).
Avantages Et Limitations Des Expériences En Laboratoire
Dodecylsulfonylacetic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Dodecylsulfonylacetic acid is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, Dodecylsulfonylacetic acid has some limitations, including its potential toxicity and limited solubility in some organic solvents.
Orientations Futures
There are several future directions for research on Dodecylsulfonylacetic acid. In the pharmaceutical industry, Dodecylsulfonylacetic acid could be further investigated as a potential drug candidate for the treatment of metabolic disorders and inflammation. In the agricultural industry, Dodecylsulfonylacetic acid could be studied as a potential surfactant for crop protection and soil remediation. In materials science, Dodecylsulfonylacetic acid could be investigated as a potential additive for advanced lubricants and polymers.
Conclusion
Dodecylsulfonylacetic acid is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and its scientific research applications are diverse. Dodecylsulfonylacetic acid has been shown to have several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research on Dodecylsulfonylacetic acid could lead to the development of new drugs, agrochemicals, and materials.
Méthodes De Synthèse
Dodecylsulfonylacetic acid can be synthesized by the reaction of dodecylsulfonyl chloride and acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by crystallization. The purity of Dodecylsulfonylacetic acid can be improved by recrystallization or column chromatography.
Propriétés
Numéro CAS |
13887-93-9 |
|---|---|
Nom du produit |
Dodecylsulfonylacetic acid |
Formule moléculaire |
C14H28O4S |
Poids moléculaire |
292.44 g/mol |
Nom IUPAC |
2-dodecylsulfonylacetic acid |
InChI |
InChI=1S/C14H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H,15,16) |
Clé InChI |
ZCYZWSXKUWASET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CC(=O)O |
Autres numéros CAS |
13887-93-9 |
Synonymes |
dodecylsulfonylacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



